Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate is a chemical compound with the molecular formula C11H8ClNO4S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate typically involves the chlorosulfonation of quinoline derivatives. One common method includes the reaction of quinoline-6-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-sulfonylquinoline-6-carboxylate
- Methyl 5-(methylsulfonyl)quinoline-6-carboxylate
- Methyl 5-(fluorosulfonyl)quinoline-6-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-chlorosulfonylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYDNCMDDROJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.